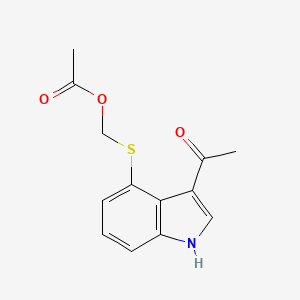

((3-Acetyl-1H-indol-4-yl)thio)methyl acetate

Descripción

Propiedades

Fórmula molecular |

C13H13NO3S |

|---|---|

Peso molecular |

263.31 g/mol |

Nombre IUPAC |

(3-acetyl-1H-indol-4-yl)sulfanylmethyl acetate |

InChI |

InChI=1S/C13H13NO3S/c1-8(15)10-6-14-11-4-3-5-12(13(10)11)18-7-17-9(2)16/h3-6,14H,7H2,1-2H3 |

Clave InChI |

VBJBXUOLGCNXMX-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=CNC2=C1C(=CC=C2)SCOC(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Acetylation: The 3-position of the indole is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Thioether Formation: The 4-position of the indole is functionalized with a thioether group. This can be achieved by reacting the indole with a thiol compound in the presence of a suitable catalyst.

Esterification: Finally, the thioether is esterified with acetic acid or acetic anhydride to form the methyl acetate group.

Industrial Production Methods

Industrial production of ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

Reduction: Reduction of the acetyl group can yield the corresponding alcohol.

Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols: From reduction of the acetyl group.

Halogenated Indoles: From substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, indole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific biological pathways.

Industry

Industrially, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its versatility makes it a valuable intermediate in various chemical processes.

Mecanismo De Acción

The mechanism of action of ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate involves its interaction with biological targets such as enzymes and receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The acetyl and thioether groups may enhance binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties of ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate, a comparative analysis with structurally related indole derivatives is presented below.

Table 1: Structural and Molecular Comparison of Indole Derivatives

*Calculated based on analogous compounds in .

Key Comparative Insights:

Functional Group Influence on Solubility The tertiary amine groups in 3-[2-[Bis(1-methylethyl)amino]ethyl]-1H-indol-4-yl acetate and 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate enhance polarity, increasing solubility in aqueous or polar organic solvents compared to the thioether-containing compounds . ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate and its methyl ester analog () exhibit moderate solubility in nonpolar solvents due to the hydrophobic thioether and ester groups .

Reactivity and Stability

- Thioether-containing compounds (e.g., ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate) are prone to oxidation, forming sulfoxides or sulfones under oxidative conditions, whereas amine-substituted derivatives are more resistant to oxidation but may undergo protonation in acidic environments .

- The ester groups in all compounds are susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or alcohols .

The acetyl and thioether groups in ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate may confer redox-modulating properties, relevant to anticancer or antimicrobial drug development .

Synthetic Accessibility

- Thioether-linked compounds are typically synthesized via nucleophilic substitution or thiol-ene reactions, while amine-substituted derivatives require alkylation or reductive amination steps .

Actividad Biológica

((3-Acetyl-1H-indol-4-yl)thio)methyl acetate is a compound derived from indole, a structure known for its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate, providing insights into its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate involves the reaction of 3-acetylindole with thioacetic acid in the presence of an appropriate catalyst. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Activity

Indole derivatives, including ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate, have shown significant antimicrobial properties. Studies have demonstrated that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Antioxidant Properties

Research indicates that indole derivatives possess antioxidant capabilities. The compound has been evaluated for its ability to scavenge free radicals and protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer .

Anti-inflammatory Effects

Indole derivatives are also known for their anti-inflammatory properties. Studies have shown that ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This effect is particularly relevant in the context of chronic inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various indole derivatives, including ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate. The results indicated that this compound exhibited potent activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate effectively reduced oxidative stress markers in human erythrocytes exposed to oxidative agents. The compound showed a dose-dependent response in protecting erythrocytes from hemolysis induced by 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH) .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.